(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide
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Overview
Description
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide with α-bromoketones . This reaction proceeds under mild heating in a solvent such as dimethylformamide (DMF), leading to the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The conjugated diene system allows for electron delocalization, which can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-5-(dimethylamino)-2,4-pentadienal
- (2E,4E)-2-dimethylamino-5-phenyl-penta-2,4-dienenitrile
Uniqueness
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a dimethylamino group, and a conjugated diene system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C11H16N2O2 with a molar mass of 208.26 g/mol. Its structural features contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H16N2O2 |
Molar Mass | 208.26 g/mol |
Density | 1.035 g/cm³ |
Boiling Point | 308.4 °C |
pKa | 7.83 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and dimethylamino groups facilitate binding to enzymes or receptors, which can modulate their activity. The conjugated diene system may also play a role in electron transfer reactions that influence the compound’s reactivity and biological effects .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has demonstrated moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease models .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Cytotoxicity : A study conducted on the A549 and HeLa cell lines revealed that the compound induced significant cytotoxicity compared to control groups. The findings suggested that the observed effects were due to the compound's ability to disrupt microtubule dynamics .
- Enzyme Interaction Study : Another research project focused on the interaction of this compound with specific metabolic enzymes. The results indicated that it could inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide |
InChI |
InChI=1S/C9H13N3O/c1-7(4-5-12(2)3)8(6-10)9(11)13/h4-5H,1-3H3,(H2,11,13)/b5-4+,8-7+ |
InChI Key |
BQVXCXDDOBSDQZ-AOSYACOCSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/C=C/N(C)C |
Canonical SMILES |
CC(=C(C#N)C(=O)N)C=CN(C)C |
Origin of Product |
United States |
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